Ethyl 5-(2,5-difluorophenyl)-5-oxovalerate
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Overview
Description
Ethyl 5-(2,5-difluorophenyl)-5-oxovalerate is an organic compound characterized by the presence of a difluorophenyl group attached to an oxovalerate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(2,5-difluorophenyl)-5-oxovalerate typically involves the esterification of 2,5-difluorophenylacetic acid with ethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated systems ensures consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(2,5-difluorophenyl)-5-oxovalerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 2,5-difluorophenylacetic acid.
Reduction: Formation of ethyl 5-(2,5-difluorophenyl)-5-hydroxyvalerate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(2,5-difluorophenyl)-5-oxovalerate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-(2,5-difluorophenyl)-5-oxovalerate involves its interaction with specific molecular targets. The difluorophenyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. The ester moiety allows for hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
- Ethyl 2,5-difluorophenyl acetate
- 2,5-Difluorophenyl isocyanate
- 2,5-Difluorophenyl isothiocyanate
Comparison: Ethyl 5-(2,5-difluorophenyl)-5-oxovalerate is unique due to its specific ester and oxovalerate structure, which imparts distinct chemical reactivity and biological activity compared to other difluorophenyl derivatives
Properties
IUPAC Name |
ethyl 5-(2,5-difluorophenyl)-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2O3/c1-2-18-13(17)5-3-4-12(16)10-8-9(14)6-7-11(10)15/h6-8H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWMEDKQZABTAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=C(C=CC(=C1)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645621 |
Source
|
Record name | Ethyl 5-(2,5-difluorophenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898753-16-7 |
Source
|
Record name | Ethyl 5-(2,5-difluorophenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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